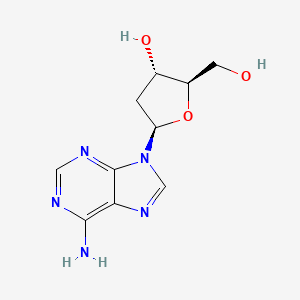
2'-Deoxyadenosine
Vue d'ensemble
Description
2’-Deoxyadenosine is a deoxyribonucleoside, a derivative of the nucleoside adenosine. It differs from adenosine by the replacement of a hydroxyl group (-OH) with hydrogen (-H) at the 2’ position of its ribose sugar moiety. This compound is one of the four building blocks of DNA, pairing with deoxythymidine in double-stranded DNA . It plays a crucial role in the genetic material of all living organisms.
Mécanisme D'action
Target of Action
2’-Deoxyadenosine (dA) is a derivative of the nucleoside adenosine, differing by the replacement of a hydroxyl group (-OH) by hydrogen (-H) at the 2’ position of its ribose sugar moiety . It is a DNA nucleoside A, which pairs with deoxythymidine (T) in double-stranded DNA . The primary target of 2’-Deoxyadenosine is the enzyme adenosine deaminase (ADA), which is responsible for the conversion of adenosine and 2’-Deoxyadenosine to inosine .
Mode of Action
In the absence of ADA, 2’-Deoxyadenosine accumulates in T lymphocytes . This accumulation disrupts the normal functioning of these cells, leading to their death . The triphosphorylated active form of 2’-Deoxyadenosine is cytotoxic, resistant to breakdown by ADA, and disrupts DNA synthesis and repair, thereby inducing apoptosis .
Biochemical Pathways
2’-Deoxyadenosine is involved in several biochemical pathways. It plays a crucial role in DNA synthesis and repair . It is also involved in the purine salvage pathway, where it is converted to dATP by deoxycytidine kinase . DNA damage can be induced by oxidizing 2’-deoxyadenosine 5’-triphosphate . The mutagenicities of some products generated by this oxidation process have been reviewed .
Pharmacokinetics
The pharmacokinetics of 2’-Deoxyadenosine and its analogs such as cladribine, fludarabine, and clofarabine have been studied . The half-life (t1/2) of 2’-Deoxyadenosine nucleotides during the first dose interval was found to be 13.8 hours, while after the last dose the t1/2 was 32.7 hours . The area under the concentration versus time curve was similar after intermittent and continuous infusion .
Result of Action
The accumulation of 2’-Deoxyadenosine in T lymphocytes leads to their death . This results in a genetic disorder known as adenosine deaminase severe combined immunodeficiency disease (ADA-SCID) . The triphosphorylated active form of 2’-Deoxyadenosine disrupts DNA synthesis and repair, thereby inducing apoptosis .
Action Environment
The action of 2’-Deoxyadenosine can be influenced by various environmental factors. For instance, the synthesis of 2’-Deoxyadenosine has been improved using Escherichia coli overexpressing certain enzymes . This process is considered convenient and environmentally friendly . The susceptibility of clinically metronidazole-resistant Trichomonas vaginalis to two analogs, toyocamycin and 2-fluoro-2’-deoxyadenosine, were tested in vitro .
Analyse Biochimique
Biochemical Properties
2’-Deoxyadenosine interacts with various enzymes and proteins. It is a substrate for the enzyme adenosine deaminase (ADA), which irreversibly converts 2’-Deoxyadenosine to 2’-deoxyinosine . This reaction is crucial in purine metabolism and adenosine homeostasis .
Cellular Effects
2’-Deoxyadenosine has significant effects on cells. It also has been implicated in DNA damage and repair processes .
Molecular Mechanism
The molecular mechanism of 2’-Deoxyadenosine primarily involves its conversion to 2’-deoxyinosine by adenosine deaminase . This conversion is a key step in purine metabolism. Additionally, 2’-Deoxyadenosine can be phosphorylated by deoxyribonucleoside kinases, a crucial reaction in the biosynthesis of DNA precursors .
Temporal Effects in Laboratory Settings
Over time, 2’-Deoxyadenosine can induce changes in cellular function. For instance, it has been shown to cause DNA damage induced by various factors such as chromium (VI), Fenton chemistry, and photoinduction .
Metabolic Pathways
2’-Deoxyadenosine is involved in several metabolic pathways. It is a substrate for adenosine deaminase in the purine metabolism pathway, where it is converted to 2’-deoxyinosine . It can also be converted to deoxyadenosine triphosphate (d-ATP) in the absence of adenosine deaminase .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxyadenosine can be achieved through various methods. One notable method involves the use of recombinant Escherichia coli strains overexpressing specific enzymes. For instance, purine nucleoside phosphorylase, uridine phosphorylase, and thymidine phosphorylase can be co-expressed in E. coli to produce 2’-Deoxyadenosine from adenine and thymidine . Another method involves the use of glucose, acetaldehyde, and nucleobase to produce deoxynucleosides through the coexpression of three enzymes in one E. coli strain .
Industrial Production Methods: Industrial production of 2’-Deoxyadenosine often involves the optimization of reaction conditions to enhance yield and efficiency. For example, the use of auto-induction systems in E. coli cultures has been shown to improve the synthesis of 2’-Deoxyadenosine . This method involves culturing recombinant strains in auto-induction medium, which allows for the direct and efficient preparation of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2’-Deoxyadenosine undergoes various chemical reactions, including oxidation, reduction, and substitution. One significant reaction involves the oxidation of 2’-Deoxyadenosine to form 8,5’-cyclo-2’-deoxyadenosine isomers . This reaction can be induced by agents such as chromium (VI), Fenton chemistry, photoinduction with lumazine, or ultrasound in neutral solution .
Common Reagents and Conditions: Common reagents used in the reactions of 2’-Deoxyadenosine include chromium (VI), hydrogen peroxide (H2O2), and 5,5-dimethyl-1-pyrroline N-oxide (DMPO) . These reagents are often used under specific conditions, such as in the presence of CuCl2 and H2O2, to induce radical formation and subsequent reactions .
Major Products: The major products formed from the reactions of 2’-Deoxyadenosine include various isomers and analogs. For example, the oxidation of 2’-Deoxyadenosine can lead to the formation of 8,5’-cyclo-2’-deoxyadenosine isomers, which are potential biomarkers for DNA damage .
Applications De Recherche Scientifique
2’-Deoxyadenosine has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of nucleoside analogs, which are important for the treatment of viral diseases and cancer . In biology, 2’-Deoxyadenosine is used to study DNA damage and repair mechanisms, as well as nucleotide pool sanitization and translesion synthesis . In medicine, it is used in the treatment of chronic lymphoid leukemias and as a potential biomarker for DNA damage . In industry, 2’-Deoxyadenosine is used in the production of nucleoside analogs and other related compounds .
Comparaison Avec Des Composés Similaires
2’-Deoxyadenosine is similar to other deoxyribonucleosides, such as 2’-Deoxyguanosine, 2’-Deoxycytidine, and 2’-Deoxythymidine. it is unique in its specific pairing with deoxythymidine in double-stranded DNA . Other similar compounds include purine analogs such as cladribine, fludarabine, and clofarabine, which are related to 2’-Deoxyadenosine and used in the treatment of various diseases . These compounds share structural similarities but differ in their specific applications and mechanisms of action.
Propriétés
IUPAC Name |
(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXZPDWKRNYJJZ-RRKCRQDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883624 | |
| Record name | Adenosine, 2'-deoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless crystals; [La-Mar-Ka MSDS], Solid | |
| Record name | 2'-Deoxyadenosine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13629 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Deoxyadenosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000101 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
958-09-8, 40627-14-3, 16373-93-6 | |
| Record name | Deoxyadenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=958-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Deoxyadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000958098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-Deoxyformycin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040627143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenosine, 2'-deoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Adenosine, 2'-deoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-deoxyadenosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.262 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2'-Deoxyadenosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2'-DEOXYADENOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P582C98ULC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Deoxyadenosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000101 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
189 °C | |
| Record name | Deoxyadenosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000101 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2'-Deoxyadenosine (2'-dA) primarily exerts its effects through phosphorylation by deoxycytidine kinase (dCK) into its active metabolite, this compound-5'-triphosphate (dATP) []. dATP is a potent inhibitor of ribonucleotide reductase, an enzyme crucial for DNA synthesis []. The accumulation of dATP leads to depletion of deoxynucleotide triphosphates, ultimately inhibiting DNA synthesis and repair, triggering cell cycle arrest and apoptosis [, , ].
A:
- UV absorbance: Maximum absorbance at approximately 260 nm [, ].
- NMR spectroscopy: Detailed 1H and 13C NMR data available in several publications for both 2'-dA and its various adducts [, , ].
A: Limited information is available specifically regarding material compatibility. 2'-dA's stability is influenced by factors like pH and temperature [, ]. For instance, acidic conditions can lead to depurination of 8-substituted 2'-dA analogs []. Further research is needed to explore material compatibility and stability under various conditions for different applications.
A: 2'-dA itself is not inherently catalytic. It acts as a substrate for enzymes like adenosine deaminase (ADA) and dCK [, ]. Inhibiting ADA with drugs like deoxycoformycin leads to 2'-dA accumulation, inducing cytotoxicity, particularly in cells with high dCK activity [, ]. This principle is exploited in the treatment of certain leukemias [].
A: Yes, computational methods have been employed to investigate 2'-dA's interactions. For instance, density functional theory calculations were used to study the formation of a 5',8-cyclo-2'-deoxynucleotide-3',5'-diphosphate from this compound-3',5'-diphosphate radicals, providing insights into DNA damage mechanisms []. Additionally, molecular modeling and docking studies could contribute to understanding 2'-dA's interaction with dCK and other enzymes.
ANone: Modifications to the 2'-dA structure impact its activity and metabolism. For example:
- 2-position: Halogenation at the 2-position (e.g., 2-chloro-2'-deoxyadenosine) enhances its resistance to adenosine deaminase, leading to increased cellular accumulation and cytotoxicity [, ].
- 8-position: Introducing substituents at the 8-position can influence the syn/anti conformation of the nucleoside, impacting base pairing properties and stability of DNA duplexes [, ].
- 7-position: Modifications at the 7-position of 7-deaza-2'-deoxyadenosine analogs have been explored for improved bioorthogonal labeling of DNA, enhancing PCR efficiency and facilitating oligonucleotide labeling [].
A: 2'-dA's stability is influenced by pH, temperature, and enzymatic degradation [, ]. Specific formulations and strategies to improve its stability, solubility, or bioavailability require further investigation.
ANone: Researchers are expected to follow standard safety and ethical guidelines when working with 2'-dA, adhering to local and international regulations regarding handling, storage, and disposal of chemicals.
A: 2'-dA is phosphorylated intracellularly to its active metabolite, dATP []. Resistance to 2'-dA is often associated with decreased dCK activity or increased deoxynucleotide triphosphate pool levels [, ]. More research is needed to fully elucidate its in vivo activity and efficacy.
A: 2'-dA and its analogs have shown efficacy in vitro against various leukemia cell lines, and its analog, cladribine (2-chloro-2'-deoxyadenosine), has proven clinical efficacy in treating hairy cell leukemia and other lymphoid malignancies [].
A: Yes, resistance to 2'-dA and its analogs often involves decreased activity of dCK, the enzyme responsible for its phosphorylation []. Other mechanisms may include increased deoxynucleotide triphosphate pool levels and alterations in nucleoside transporters, but more research is needed for a comprehensive understanding.
A: 2'-dA can cause dose-limiting toxicities, including myelosuppression, immunosuppression, and neurological side effects []. More research is needed to fully characterize its safety profile, particularly for long-term use.
ANone: Research on targeted delivery of 2'-dA is limited. Strategies to improve its delivery to specific tissues or cells could potentially enhance efficacy and minimize off-target effects.
A: Biomarkers for predicting 2'-dA efficacy, monitoring treatment response, or identifying adverse effects are currently under investigation. dCK activity levels are a potential biomarker for predicting response to 2'-dA analogs [].
ANone: Various analytical techniques are used for characterizing and quantifying 2'-dA and its metabolites, including:
- High-Performance Liquid Chromatography (HPLC): Used to separate and quantify 2'-dA and its metabolites in biological samples [, , ].
- Mass Spectrometry (MS): Coupled with HPLC or used independently to identify and quantify 2'-dA adducts and metabolites with high sensitivity and specificity [, ].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information on 2'-dA adducts and their interactions with DNA [, ].
- UV Spectroscopy: Used to monitor the formation and quantify 2'-dA and its analogs [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


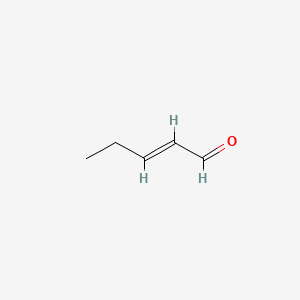

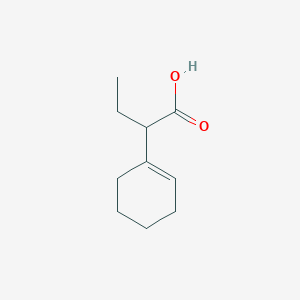

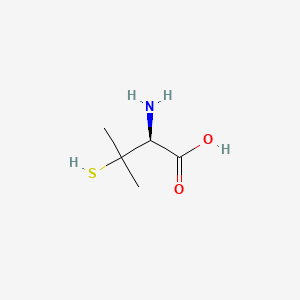
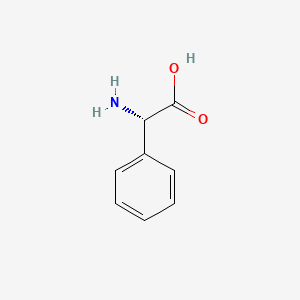
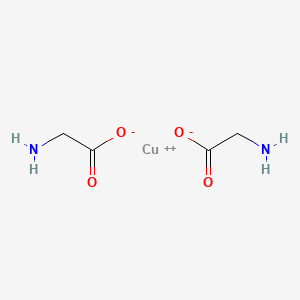

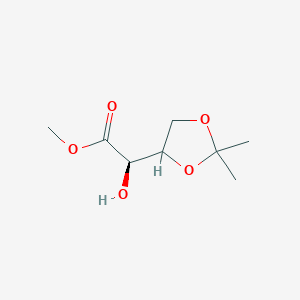
![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7770825.png)
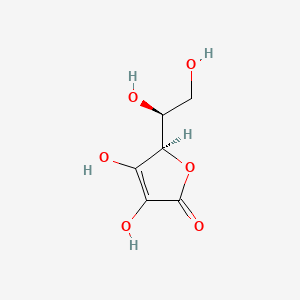
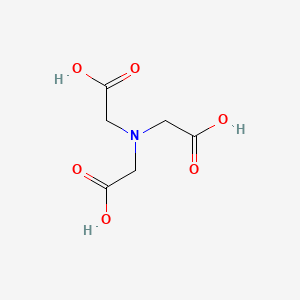
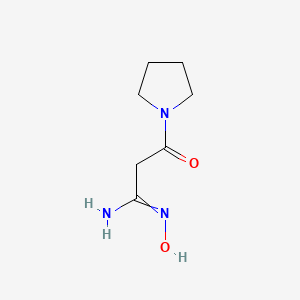
![N-Hydroxy-2-[1,2,4]triazol-1-yl-acetamidine](/img/structure/B7770855.png)
